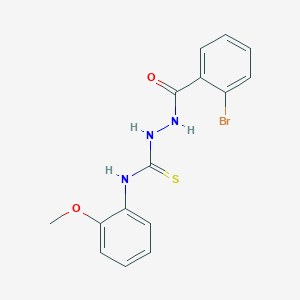![molecular formula C29H24FNO3 B215879 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as FL118, is a novel anticancer agent that has shown promising results in various preclinical studies. This compound has been developed by the Florida-based pharmaceutical company, Inhibikase Therapeutics, and is currently in the clinical trial phase for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is complex and involves several pathways. It has been shown to inhibit the activity of several proteins that are involved in cancer cell survival and proliferation, including MDM2, XIAP, and Survivin. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation, including DNA topoisomerase I and II, and histone deacetylase. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of several genes involved in cell cycle progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its broad-spectrum anticancer activity. It has been shown to be effective against several types of cancer cells, including those that are resistant to conventional chemotherapy. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione also has a favorable pharmacokinetic profile, which makes it suitable for oral administration.
One of the limitations of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potential toxicity. Although 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has shown promising results in preclinical studies, its safety profile in humans is not yet fully understood. Further studies are required to determine the optimal dose and duration of treatment.
Future Directions
There are several future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent. One potential direction is to investigate the combination of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione with other anticancer agents to enhance its efficacy. Another direction is to develop 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as a targeted therapy by conjugating it with a tumor-specific antibody or peptide. Finally, further studies are required to determine the optimal dosing schedule and duration of treatment for 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in humans.
Conclusion:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a novel anticancer agent that has shown promising results in various preclinical studies. Its broad-spectrum anticancer activity and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further studies are required to determine its safety and efficacy in humans. The future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent are promising and warrant further investigation.
Synthesis Methods
The synthesis of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, which is then converted to 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione through a series of chemical reactions. The final product is purified through column chromatography to obtain a high-purity compound.
Scientific Research Applications
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its anticancer properties in various preclinical models. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, colon, and pancreatic cancer cells. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor initiation and progression.
properties
Product Name |
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
Molecular Formula |
C29H24FNO3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-5-(furan-2-ylmethyl)-7,7-dimethyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C29H24FNO3/c1-29(2)14-22-25(23(32)15-29)24(17-9-11-18(30)12-10-17)26-27(31(22)16-19-6-5-13-34-19)20-7-3-4-8-21(20)28(26)33/h3-13,24H,14-16H2,1-2H3 |
InChI Key |
FZECXMTYXRLBFV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)

![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)


![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
